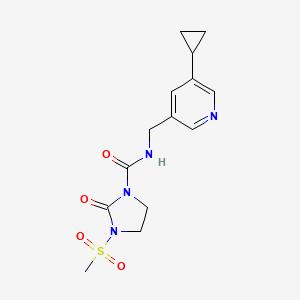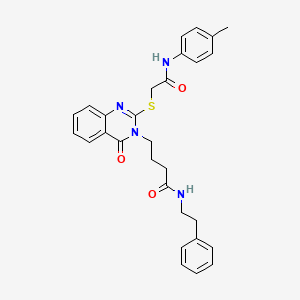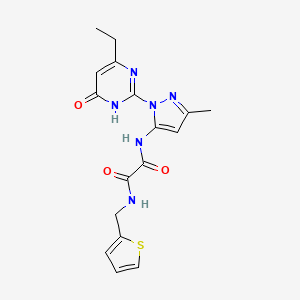![molecular formula C23H22N4OS B2807289 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877807-82-4](/img/structure/B2807289.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it . These include two methyl groups at the 2,5-positions, a phenyl group at the 3-position, a thio group at the 7-position, and an N-(p-tolyl)acetamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For instance, the thio group might be involved in nucleophilic substitution reactions, while the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of various functional groups could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
- The compound’s structure suggests potential anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, including inhibition of cyclooxygenase (COX) enzymes. Preliminary studies indicate that it may suppress pro-inflammatory cytokines, making it a candidate for developing novel anti-inflammatory drugs .
- Due to its structural similarity to phenylbutazone and indomethacin, 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has been evaluated for its analgesic properties. It could potentially act as a pain-relieving agent by modulating pain pathways .
- Researchers have explored the compound’s impact on cancer cells. Its unique structure may interfere with cell proliferation, angiogenesis, or apoptosis pathways. Further studies are needed to determine its efficacy against specific cancer types .
- The compound’s sulfur-containing group suggests possible neuroprotective properties. Investigations into its ability to mitigate oxidative stress, reduce neuroinflammation, or enhance neuronal survival are ongoing .
- Given its structural features, 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide might influence metabolic pathways. Researchers have explored its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .
- The compound’s lipophilic nature makes it a potential candidate for drug delivery systems. Researchers have investigated its use as a carrier for hydrophobic drugs, aiming to enhance their solubility and bioavailability .
Anti-Inflammatory Activity
Analgesic Potential
Anticancer Research
Neuroprotective Effects
Metabolic Disorders
Drug Delivery Systems
Direcciones Futuras
Given the interest in pyrazolopyrimidine derivatives for their potential biological activities , it would be interesting to synthesize this compound and evaluate its properties. This could include studies on its binding affinity to various receptors, its potential biological activities, and its safety profile.
Mecanismo De Acción
Target of Action
Similar compounds have been found to be potent antagonists of the human a3 adenosine receptor .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly the human a3 adenosine receptors, leading to changes in cellular functions .
Biochemical Pathways
Given its potential role as an antagonist of the human a3 adenosine receptor, it may influence adenosine-related signaling pathways .
Result of Action
As a potential antagonist of the human a3 adenosine receptor, it may inhibit the receptor’s activity, leading to changes in cellular signaling and function .
Propiedades
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-9-11-19(12-10-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZSINSHNHWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)

